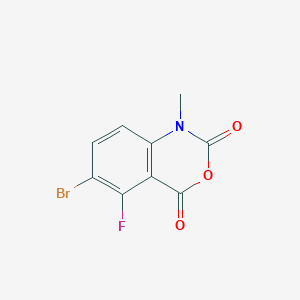

5-Bromo-6-fluoro-N-methylisatoic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-5-fluoro-1-methyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO3/c1-12-5-3-2-4(10)7(11)6(5)8(13)15-9(12)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRWOAJJVFXSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(C=C2)Br)F)C(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Materials Science:halogenated Organic Compounds Are Important Building Blocks for Functional Materials.researchgate.netthe Derivatives of 5 Bromo 6 Fluoro N Methylisatoic Anhydride Could Be Investigated for Applications In:

Organic Electronics: As precursors to organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties can be fine-tuned through the halogen substituents.

Functional Polymers: Incorporation into polymers could impart specific properties such as flame retardancy (due to bromine) or altered surface properties (due to fluorine).

Applications in Advanced Organic Synthesis Using 5 Bromo 6 Fluoro N Methylisatoic Anhydride As a Building Block

Synthesis of Nitrogen-Containing Heterocyclic Systems

Indole (B1671886) and Benzimidazole (B57391) Derivatives

While direct literature on the synthesis of indole and benzimidazole derivatives from 5-Bromo-6-fluoro-N-methylisatoic anhydride (B1165640) is not extensively available, the known reactivity of isatoic anhydrides allows for the postulation of viable synthetic routes. Isatoic anhydrides are well-established precursors for a variety of heterocyclic systems, and the specific substitutions on the title compound would be expected to influence the reaction pathways and product characteristics.

Indole Derivatives: The synthesis of indole derivatives from N-methylisatoic anhydride can be envisioned through several pathways. One potential route involves the reaction of 5-Bromo-6-fluoro-N-methylisatoic anhydride with a suitable C2-synthon. For instance, a reaction with a compound containing an active methylene (B1212753) group, followed by cyclization, could yield a substituted indole. The electron-withdrawing nature of the bromo and fluoro substituents would likely enhance the reactivity of the anhydride ring towards nucleophilic attack. The N-methyl group prevents competing N-H reactions, thereby directing the synthesis towards the desired indole core.

Benzimidazole Derivatives: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In this context, this compound can serve as a precursor to the required N-methyl-anthranilic acid derivative. Upon hydrolysis of the anhydride, the resulting carboxylic acid can be reacted with a substituted o-phenylenediamine under acidic conditions to facilitate cyclization and dehydration, yielding the corresponding benzimidazole. The halogen substituents on the resulting benzimidazole ring are of particular interest as they offer sites for further functionalization, for example, through cross-coupling reactions. This allows for the generation of a library of diverse benzimidazole derivatives with potential applications in medicinal chemistry.

| Starting Material | Reagent | Product Class | Potential Reaction Conditions |

| This compound | Active methylene compound | Indole Derivative | Base-catalyzed condensation and cyclization |

| This compound | o-phenylenediamine | Benzimidazole Derivative | Hydrolysis followed by acid-catalyzed condensation |

Tryptanthrin (B1681603) Derivatives

Tryptanthrin and its derivatives are a class of alkaloids possessing a wide range of biological activities. The most common and efficient method for the synthesis of tryptanthrins involves the condensation of an isatoic anhydride with an isatin (B1672199). arkat-usa.orgresearchgate.net This methodology can be directly applied to this compound to generate novel, highly substituted tryptanthrin analogues.

The reaction would involve the condensation of this compound with a desired isatin derivative. The N-methyl group on the isatoic anhydride would result in the formation of an N-methylated tryptanthrin derivative, which may exhibit altered biological properties compared to its N-H counterpart. The bromo and fluoro substituents on the tryptanthrin scaffold would be located on the quinazoline (B50416) part of the molecule, derived from the isatoic anhydride.

For example, the reaction of this compound with isatin in a suitable solvent like DMF, in the presence of a base such as potassium carbonate, is expected to yield 2-bromo-3-fluoro-N-methyltryptanthrin. rsc.org The reaction conditions can be optimized to achieve high yields.

| Isatoic Anhydride Component | Isatin Component | Expected Tryptanthrin Product |

| This compound | Isatin | 2-Bromo-3-fluoro-N-methylindolo[2,1-b]quinazoline-6,12-dione |

| This compound | 5-Chloroisatin | 2-Bromo-3-fluoro-8-chloro-N-methylindolo[2,1-b]quinazoline-6,12-dione |

| This compound | 5-Nitroisatin | 2-Bromo-3-fluoro-8-nitro-N-methylindolo[2,1-b]quinazoline-6,12-dione |

The presence of halogen atoms on the tryptanthrin core is particularly valuable as it allows for post-synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce further diversity and fine-tune the biological activity of the resulting compounds.

Derivatization for Functional Material Integration

The reactive nature of the anhydride group in this compound makes it a suitable candidate for derivatization and integration into functional materials. The anhydride can undergo ring-opening reactions with nucleophiles such as amines and alcohols, allowing it to be covalently linked to polymer backbones or other material scaffolds.

One notable application of N-methylisatoic anhydride is in the field of nucleic acid analysis. It is used as a 2'-OH selective acylation agent for RNA in a technique called SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension). medchemexpress.com By conjugating a biotin (B1667282) molecule to the N-methylisatoic anhydride, it can be used to selectively capture RNA from a mixture of biological RNA and DNA. This suggests that this compound could potentially be developed into a more specialized tool for such applications, where the bromo and fluoro substituents could serve as reporters or have other functionalities.

In the realm of polymer chemistry, isatoic anhydride derivatives can be used to synthesize functional aromatic polyamides. The anhydride can be reacted with diamines to form polyamides with pendant functional groups. The bromo and fluoro substituents on the this compound would be incorporated into the polymer structure, potentially imparting properties such as flame retardancy, altered solubility, and modified thermal stability.

Scope and Limitations in Complex Molecular Architectures

The utility of this compound as a building block in the synthesis of complex molecular architectures is governed by the interplay of steric and electronic effects of its substituents.

Scope: The presence of multiple reactive sites—the anhydride carbonyls and the C-Br bond—provides significant scope for diverse chemical transformations. The electron-withdrawing nature of the fluorine and bromine atoms activates the anhydride ring, making it more susceptible to nucleophilic attack. This can lead to higher yields and milder reaction conditions in condensation reactions. The C-Br bond can be utilized in a variety of cross-coupling reactions, allowing for the late-stage introduction of complex fragments. The N-methyl group simplifies reactions by protecting the nitrogen, thus avoiding side reactions and the need for protecting group chemistry.

Limitations: Despite its potential, the polysubstituted nature of this compound also presents certain limitations.

Steric Hindrance: The N-methyl group, while beneficial in some respects, can introduce steric hindrance that may slow down or prevent certain reactions. The proximity of the substituents on the aromatic ring could also lead to steric clashes, influencing the preferred conformations of reaction intermediates and potentially leading to lower yields or unexpected products.

Electronic Effects: The strong inductive effect of the fluorine atom can significantly influence the reactivity of the molecule. While it activates the anhydride, it can also affect the reactivity of the C-Br bond in cross-coupling reactions. The combined electronic effects of the bromo and fluoro groups need to be carefully considered when planning synthetic sequences.

Reaction Selectivity: With multiple reactive sites, achieving high selectivity can be a challenge. For instance, in reactions involving strong nucleophiles, attack could occur at the anhydride carbonyls or at the carbon bearing the bromine atom (via nucleophilic aromatic substitution, although this is generally difficult). Careful control of reaction conditions is crucial to direct the reaction to the desired outcome.

Computational and Theoretical Investigations of 5 Bromo 6 Fluoro N Methylisatoic Anhydride Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure

To understand the reactivity of 5-Bromo-6-fluoro-N-methylisatoic anhydride (B1165640), Density Functional Theory (DFT) studies would be a critical first step. Such studies would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information about its electronic properties could be derived.

Key parameters that would be calculated include:

Molecular Orbital Energies: Specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Maps: These maps would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule would interact with other reagents.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into the bonding within the molecule, including charge distribution on individual atoms and the nature of stabilizing intramolecular interactions.

A hypothetical data table for such a study might look like this:

| Calculated Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -X.XX eV | Indicates electron-donating ability |

| LUMO Energy | -Y.YY eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Z.ZZ eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | D.DD Debye | Measures the overall polarity of the molecule |

| Mulliken Atomic Charges (e.g., on C=O carbons) | +C.CC e | Highlights electrophilic sites prone to nucleophilic attack |

Note: The values in this table are for illustrative purposes only, as no published data exists.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are essential for exploring the potential reaction pathways of 5-Bromo-6-fluoro-N-methylisatoic anhydride. These studies would go beyond the static picture provided by electronic structure analysis to model the dynamics of a chemical reaction.

For any proposed reaction, such as its common reaction with a nucleophile, computational chemists would map out the entire reaction coordinate. This involves identifying the structure of the transition state—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. By calculating these barriers for different possible pathways, the most likely reaction mechanism can be determined.

The Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the electron density at bond critical points. This analysis reveals the nature of chemical bonds (e.g., covalent vs. ionic character) and how they change during a reaction. Furthermore, conceptual DFT provides a range of reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. These descriptors would quantify the local reactivity at different atomic sites within the molecule, predicting which atoms are most likely to be involved in electrophilic or nucleophilic attacks.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. While QSRR studies often focus on larger datasets of related compounds, a theoretical QSRR model could be developed for a series of substituted isatoic anhydrides, including this compound.

Developing a QSRR model would involve:

Calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of related isatoic anhydrides.

Experimentally measuring a reactivity parameter (e.g., reaction rate constant) for these compounds under consistent conditions.

Using statistical methods like multiple linear regression to build an equation that links the descriptors to the observed reactivity.

Such a model would be valuable for predicting the reactivity of new, unsynthesized derivatives.

Prediction of Novel Reaction Pathways and Selectivity

Advanced computational methods could be employed to predict entirely new or unexpected reaction pathways for this compound. By simulating the molecule's behavior under various conditions (e.g., with different reagents, solvents, or catalysts), it might be possible to uncover novel transformations. Furthermore, these calculations could predict the selectivity of reactions. For instance, if a reaction could produce multiple products (regioisomers or stereoisomers), computational modeling could predict the energy barriers leading to each product, thereby forecasting the major product of the reaction.

Applications in Rna Structure Probing and Chemical Biology Research

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) Chemistry

SHAPE chemistry is a powerful and versatile method used to analyze the structure of RNA molecules. It provides detailed information on the flexibility of the RNA backbone, which is directly related to its secondary and tertiary structure.

General Principles of SHAPE Reagent Action

The core principle of SHAPE chemistry lies in the differential reactivity of the 2'-hydroxyl (2'-OH) group on the ribose sugar of each nucleotide. Small, electrophilic molecules, known as SHAPE reagents, are used to acylate this 2'-OH group. nih.gov The key discovery underpinning this technology is that the nucleophilic reactivity of the 2'-hydroxyl is gated by local nucleotide flexibility. nih.gov In regions where the RNA is structurally constrained, such as in base-paired helices, the 2'-OH group is unreactive. Conversely, in conformationally flexible or single-stranded regions, the 2'-OH group is readily acylated. nih.gov

This modification creates a bulky adduct on the RNA backbone. During subsequent analysis by reverse transcription, the reverse transcriptase enzyme is blocked at the site of this adduct. By analyzing the distribution of these termination points, typically through capillary electrophoresis or deep sequencing, a reactivity profile for the entire RNA molecule can be generated. This profile reveals which nucleotides are flexible and which are constrained, allowing for the accurate determination of RNA secondary structures. biosyn.com

5-Bromo-6-fluoro-N-methylisatoic anhydride (B1165640) as a Ribose-Reactive Probe

Isatoic anhydrides are a prominent class of SHAPE reagents. 5-Bromo-6-fluoro-N-methylisatoic anhydride belongs to this class and is structurally analogous to well-established probes like N-methylisatoic anhydride (NMIA). biosyn.com As a ribose-reactive probe, its primary function is to react with the 2'-OH group of conformationally dynamic nucleotides. nih.gov The N-methylisatoic anhydride core provides the necessary electrophilic center for the acylation reaction. The addition of bromo and fluoro substituents is intended to modulate the reagent's reactivity and stability, enhancing its performance for specific applications in chemical biology and RNA structure probing.

Mechanistic Basis of 2'-OH Acylation Selectivity

The selectivity of SHAPE reagents for the 2'-hydroxyl groups in flexible regions of RNA is not merely a matter of steric accessibility. Instead, it is governed by a combination of conformational dynamics and catalytic effects within the RNA molecule itself.

Conformational Gating of Ribose Flexibility

The reactivity of the 2'-hydroxyl group is exquisitely sensitive to the local conformation of the nucleotide. nih.gov It is not simply that flexible regions allow better physical access for the reagent; rather, conformational flexibility allows the ribose sugar to sample rare but highly reactive conformations that dramatically enhance the nucleophilicity of the 2'-OH group. nih.govacs.org Nucleotides that are locked into rigid structures, such as A-form helices, are unable to adopt these reactive conformations, rendering them unreactive to SHAPE probes. oup.com Studies have shown that both C2'-endo and C3'-endo ribose puckers can be associated with high reactivity, indicating that multiple conformations can facilitate the acylation reaction. nih.gov This "conformational gating" is the fundamental mechanistic basis for the correlation between SHAPE reactivity and local nucleotide dynamics. nih.gov

Intramolecular Catalysis and Base-Catalysis Phenomena

The acylation reaction is further facilitated by catalytic effects from neighboring functional groups within the RNA molecule. It has been proposed that the adjacent 3'-phosphodiester anion can act as a general base, abstracting the proton from the 2'-hydroxyl group. nih.gov This deprotonation significantly increases the nucleophilicity of the 2'-oxygen, kinetically enhancing its attack on the electrophilic SHAPE reagent. nih.govnih.gov Furthermore, detailed analyses of hyper-reactive nucleotides have revealed that various RNA functional groups, including bases on adjacent and non-adjacent nucleotides, can participate in general base catalysis to promote the acylation reaction. nih.govacs.org This intramolecular catalysis, where the molecule essentially catalyzes its own modification, is a key factor in the efficiency of the SHAPE reaction.

Enhancement of Reactivity and Hydrolytic Stability through Halogenation

The introduction of halogen atoms—in this case, bromine and fluorine—onto the aromatic ring of the N-methylisatoic anhydride core is a strategic chemical modification designed to fine-tune the reagent's properties.

Halogenation significantly impacts the electronic properties of the isatoic anhydride molecule. Both fluorine and bromine are highly electronegative and act as electron-withdrawing groups. This inductive effect pulls electron density away from the anhydride's carbonyl carbons, increasing their electrophilicity. mt.com An enhancement in electrophilicity makes the reagent more susceptible to nucleophilic attack by the RNA 2'-hydroxyl group, which is expected to increase the rate of adduct formation. This principle is analogous to the addition of a nitro group in the fast-acting reagent 1-methyl-7-nitroisatoic anhydride (1M7), which shows increased rates of both adduct formation and hydrolysis compared to NMIA. biosyn.com

A critical characteristic of a SHAPE reagent is the balance between its reactivity with RNA and its inactivation via hydrolysis in the aqueous environment of a typical experiment. nih.govnih.gov While increased electrophilicity accelerates the desired reaction with RNA, it also accelerates the competing hydrolysis reaction. The properties of the resulting 2'-O-acyl adduct are also crucial. High-yield acylation can effectively shield RNA from enzymatic and thermal degradation. researchgate.net Studies on reversible acylation have shown that the chemical nature of the adduct influences its stability and the potential for its removal to restore RNA function. researchgate.netresearchgate.net The presence of halogens on the acyl group can influence the stability of the ester linkage, potentially affecting the adduct's lifespan and the outcome of subsequent analyses. nih.gov For instance, fluorination at the 2' ribose position is known to make RNA less susceptible to hydrolysis, suggesting that halogenated adducts may possess altered stability profiles. mdpi.com

The table below compares the properties of several isatoic anhydride-based SHAPE reagents, including the inferred properties of this compound based on established chemical principles.

| Reagent | Key Structural Feature | Half-Life (in aqueous solution) | Reactivity Characteristics |

| N-Methylisatoic Anhydride (NMIA) | Standard N-methylated ring | ~430 seconds | General purpose, widely used. tcichemicals.com |

| 1-Methyl-7-nitroisatoic anhydride (1M7) | Electron-withdrawing nitro group | ~14 seconds | Fast-acting, low nucleotide bias. tcichemicals.com |

| This compound | Electron-withdrawing Br and F atoms | Inferred to be short | Inferred to be fast-acting due to enhanced electrophilicity. |

The following table summarizes the primary effects of halogenation on the core N-methylisatoic anhydride structure.

| Property | Effect of Halogenation (Br, F) | Chemical Rationale |

| Reactivity | Increased | Halogens are electron-withdrawing, increasing the electrophilicity of the carbonyl carbons. mt.com |

| Adduct Stability | Altered | The electronic nature of the halogenated aromatic ring influences the stability of the resulting 2'-O-acyl ester bond. nih.govmdpi.com |

Comparative Studies with Unsubstituted and Other Substituted N-Methylisatoic Anhydrides (e.g., NMIA, 1M6, 1M7)

The utility of isatoic anhydride derivatives in RNA structure probing is significantly influenced by the nature and position of substituents on the aromatic ring. While direct comparative studies on this compound are not extensively documented in publicly accessible literature, its performance can be inferred from the well-characterized properties of related compounds like NMIA, 1-methyl-6-nitroisatoic anhydride (1M6), and 1-methyl-7-nitroisatoic anhydride (1M7).

The parent compound, NMIA, was one of the early reagents used for SHAPE but exhibited limitations in cellular applications due to its moderate reactivity and stability. nih.gov The introduction of a nitro group, an electron-withdrawing substituent, in 1M6 and 1M7 was a key development to enhance reactivity. nih.govnih.gov This modification leads to a more electrophilic carbonyl group, resulting in faster acylation of the RNA backbone.

The bromine and fluorine atoms in this compound are also electron-withdrawing. This suggests that this compound would likely exhibit enhanced reactivity compared to NMIA. The precise impact of this specific substitution pattern on reaction kinetics and specificity would require empirical validation. The table below provides a comparative overview of the characteristics of different isatoic anhydride-based SHAPE reagents.

| Compound | Substituents | Key Characteristics |

| NMIA | None | Moderate reactivity, foundational SHAPE reagent. |

| 1M6 | 6-nitro | Increased reactivity compared to NMIA. |

| 1M7 | 7-nitro | Higher reactivity and better performance in some contexts than 1M6. nih.gov |

| This compound | 5-bromo, 6-fluoro | Expected to have enhanced reactivity due to electron-withdrawing substituents. |

Methodological Advancements in SHAPE Analysis Using Derivatives

The evolution of SHAPE reagents has been paralleled by advancements in the methods used to detect the resulting RNA adducts. These methodological improvements have significantly enhanced the throughput, accuracy, and applicability of RNA structure analysis.

Mutational Profiling (MaP) for Adduct Detection

A significant breakthrough in SHAPE data readout is the development of mutational profiling (MaP). nih.gov In this method, reverse transcriptase enzymes read the sites of 2'-hydroxyl acylation as mutations during cDNA synthesis. nih.gov These mutations are then identified by high-throughput sequencing. This approach offers a more direct and less ambiguous detection of modification sites compared to earlier methods that relied on reverse transcription termination. nih.gov The integration of MaP with advanced software tools, such as ShapeMapper 2, allows for accurate quantification of modification frequencies and robust quality control. nih.gov The principles of MaP are applicable to adducts generated by any SHAPE reagent, including derivatives like this compound.

Biotinylation and Cleavable Linker Strategies for RNA Capture and Elution

To facilitate the enrichment and analysis of modified RNA molecules, isatoic anhydride probes can be functionalized with biotin (B1667282). rsc.orgnih.gov This allows for the capture of acylated RNAs using streptavidin-coated beads. rsc.orgnih.gov A further refinement of this strategy is the incorporation of a cleavable linker between the anhydride and the biotin moiety. rsc.orgnih.govnih.gov This enables the elution of the captured RNA under mild conditions, preserving the integrity of the RNA for downstream applications. rsc.orgnih.govtum.deresearchgate.net Various cleavable linkers have been developed, including those sensitive to chemical reduction, acid, or light. nih.gov The choice of linker depends on the specific experimental requirements.

In Vitro and In-Gel Probing Methodologies

Isatoic anhydride-based probes can be employed in a variety of experimental settings. In vitro probing, where purified RNA is modified in a test tube, remains a fundamental approach for studying the intrinsic structural properties of RNA molecules. For analyzing RNA within complex biological mixtures, such as cell lysates or even within intact cells, more sophisticated methodologies are required. In-gel probing allows for the structural analysis of specific RNAs within a complex mixture after separation by gel electrophoresis. This is particularly useful for studying RNA-protein complexes.

Design Principles for Next-Generation Isatoic Anhydride-Based Probes

The continuous development of RNA structure probing techniques fuels the quest for next-generation reagents with improved properties. The design of these future probes is guided by several key principles aimed at enhancing their performance in diverse applications.

One major goal is to fine-tune the reactivity of the probe. While high reactivity is desirable for efficient modification, excessive reactivity can lead to probe degradation and off-target effects. The strategic placement of electron-withdrawing or -donating groups on the isatoic anhydride scaffold allows for precise control over the electrophilicity of the carbonyl group.

Another important consideration is the development of probes for capturing dynamic RNA structures and interactions. This has led to the design of bifunctional reagents and other innovative approaches to map RNA tertiary contacts and conformational changes. nih.gov Furthermore, the ongoing exploration of novel sequencing-based techniques continues to reshape our understanding of RNA structure and function, driving the need for compatible and advanced chemical probes. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Contributions

Currently, dedicated research articles detailing the synthesis, reactivity, and applications of 5-Bromo-6-fluoro-N-methylisatoic anhydride (B1165640) are limited. The compound is primarily available through chemical suppliers, indicating its use as a building block in more complex syntheses. Methodological contributions can be inferred from the well-established chemistry of isatoic anhydrides. These compounds are recognized as versatile precursors for a variety of heterocyclic structures.

The primary methodological utility of isatoic anhydrides, including the N-methylated variant, lies in their reaction with nucleophiles. myttex.netrsc.org This reactivity allows for the construction of important scaffolds in medicinal chemistry, such as quinazolinones and benzodiazepines. nih.govingentaconnect.comacs.org The N-methyl group in 5-Bromo-6-fluoro-N-methylisatoic anhydride influences the solubility and electronic properties of the molecule and remains in the final product architecture after the anhydride ring is opened.

Key reactions characteristic of the isatoic anhydride scaffold include:

Reaction with amines: This is a cornerstone reaction that typically leads to the formation of quinazolinone derivatives, which are prevalent in many biologically active compounds. researchgate.netresearchgate.netorganic-chemistry.org

Reaction with alcohols and thiols: These reactions open the anhydride ring to form esters and thioesters of N-methylanthranilic acid. myttex.net

Hydrolysis: In the presence of water, isatoic anhydrides hydrolyze to form the corresponding anthranilic acid and release carbon dioxide. wikipedia.org

The presence of the bromo and fluoro substituents on the aromatic ring is expected to modulate the reactivity of the anhydride group through electronic effects and provide synthetic handles for further functionalization.

Unexplored Reactivity and Synthetic Opportunities

The unique combination of functional groups in this compound opens up numerous avenues for synthetic exploration that remain largely untapped.

Table 1: Potential Synthetic Transformations

| Reaction Type | Potential Reagents | Expected Product Class |

| Nucleophilic Acyl Substitution | Primary amines, hydrazines, hydroxylamines | Substituted quinazolinones, triazino-quinazolinones |

| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), alkynes (Sonogashira), amines (Buchwald-Hartwig) | Aryl-substituted fluoro-N-methylisatoic anhydrides |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., thiols, alkoxides) | Substitution of the fluorine atom |

| Lithiation/Metal-Halogen Exchange | Organolithium reagents (e.g., n-BuLi) | Functionalization at the bromine position |

The bromine atom at the 5-position is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the synthesis of diverse libraries of compounds for screening purposes. The fluorine atom at the 6-position can influence the acidity of the N-H proton in the parent anthranilic acid and can also be a site for nucleophilic aromatic substitution under specific conditions.

Further unexplored opportunities include:

Multicomponent Reactions: Isatoic anhydrides are excellent substrates for one-pot multicomponent reactions, which can rapidly generate molecular complexity. openmedicinalchemistryjournal.comderpharmachemica.com Designing such reactions with this compound could lead to novel and efficient syntheses of complex heterocyclic systems.

Polymer Chemistry: The bifunctional nature of the molecule (the reactive anhydride and the synthetically versatile halogen atoms) could be exploited in the synthesis of novel polymers with tailored electronic and physical properties. Isatoic anhydride itself is used as a blowing agent in the polymer industry due to its release of CO2. wikipedia.org

Emerging Applications in Chemical Research and Bio-analytical Techniques

While direct applications have not been reported, the structural motifs accessible from this compound suggest several promising areas of application.

Q & A

Basic: What analytical techniques are recommended to confirm the purity and structural identity of 5-Bromo-6-fluoro-N-methylisatoic anhydride?

Methodological Answer:

To confirm purity and identity, use a combination of high-performance liquid chromatography (HPLC) for quantitative purity assessment (e.g., >97% as per commercial standards ), nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions (bromo, fluoro, and methyl groups), and mass spectrometry (MS) for molecular weight validation. Differential scanning calorimetry (DSC) can assess thermal stability, while Fourier-transform infrared (FTIR) spectroscopy identifies anhydride-specific carbonyl stretches (~1750–1850 cm⁻¹). Always cross-reference with CAS RN databases to avoid misidentification.

Advanced: How can selective 2'-hydroxyl acylation of RNA be optimized using this compound derivatives in mixed nucleic acid systems?

Methodological Answer:

Derivatize the anhydride with a biotin-disulfide linker to enable streptavidin-based capture . Optimize reaction conditions:

- Molar ratio: Use a 5:1 excess of anhydride to RNA to ensure complete acylation while minimizing DNA side reactions.

- Temperature/pH: Conduct reactions at 25°C and pH 7.5–8.0 to balance RNA stability and acylation efficiency.

- Validation: Perform gel electrophoresis or qPCR to confirm RNA selectivity. Magnetic bead capture followed by disulfide cleavage (e.g., 10 mM DTT, 30 min) yields RNA with >90% recovery .

Basic: What are the key structural features of this compound that influence its reactivity in acylation reactions?

Methodological Answer:

The electron-withdrawing bromo and fluoro groups at positions 5 and 6 increase electrophilicity of the anhydride carbonyl, enhancing reactivity toward nucleophiles (e.g., RNA 2'-OH). The N-methyl group reduces steric hindrance, improving accessibility for acylation. Comparative studies with non-halogenated analogs show a 3–5× rate increase in acylation due to halogen effects .

Advanced: What strategies mitigate competing side reactions when synthesizing this compound from isatoic anhydride precursors?

Methodological Answer:

- Regioselective halogenation: Use directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) to position bromo/fluoro groups selectively .

- Protecting groups: Temporarily protect the anhydride oxygen with trimethylsilyl (TMS) groups during halogenation to prevent ring-opening.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product from dihalogenated byproducts .

Advanced: How does the incorporation of a disulfide linker in biotin-conjugated derivatives affect RNA capture efficiency and elution?

Methodological Answer:

The disulfide linker enables reversible binding via reduction (e.g., DTT or TCEP), achieving >95% RNA elution efficiency . Key considerations:

- Linker length: A C6 spacer minimizes steric interference during streptavidin-biotin binding.

- Reduction time: Optimize to 30–45 min at 37°C to avoid RNA degradation.

- Efficiency trade-offs: Longer linkers reduce nonspecific binding but may lower capture density. Validate using spike-recovery experiments with synthetic RNA controls.

Basic: What synthetic routes are viable for preparing this compound from commercial precursors?

Methodological Answer:

- Route 1: Start with N-methylisatoic anhydride , sequentially brominate (Br₂/FeCl₃) and fluorinate (Selectfluor®/DMF) .

- Route 2: Use 5-bromo-2-fluorophenylacetic acid (CAS 883514-21-4) as a precursor, cyclizing via acetic anhydride-mediated dehydration .

- Yield optimization: Monitor reaction progress by TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and purify via flash chromatography .

Advanced: How can researchers resolve contradictions in reported reactivity of halogenated isatoic anhydrides across different solvent systems?

Methodological Answer:

- Solvent polarity: In polar aprotic solvents (DMF, DMSO), halogenated anhydrides exhibit higher acylation rates due to stabilization of the transition state. Compare kinetic data in DMF vs. THF to identify solvent-dependent reactivity .

- Nucleophile competition: In aqueous buffers, hydrolysis competes with acylation. Use buffered organic-aqueous mixtures (e.g., 20% DMSO/PBS) to balance solubility and reactivity.

- Data normalization: Report reactivity as a function of dielectric constant (ε) and Kamlet-Taft parameters for cross-study consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.